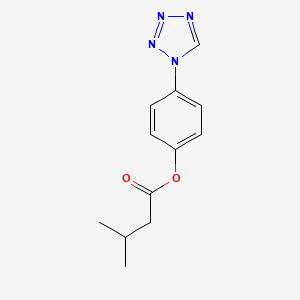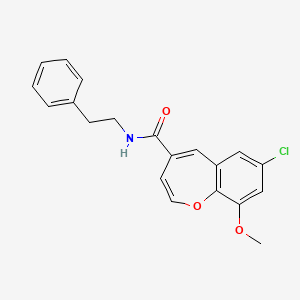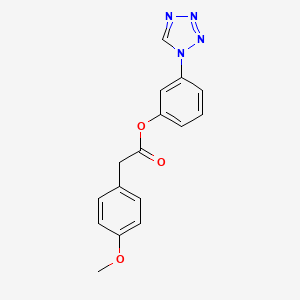
4-(1H-tetrazol-1-yl)phenyl 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE is a synthetic organic compound that features a tetrazole ring and a phenyl group linked to a 3-methylbutanoate ester. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres for carboxylic acids due to their similar pKa values
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE typically involves the formation of the tetrazole ring followed by esterification. One common method to synthesize tetrazoles is through the click chemistry approach, which involves the reaction of azides with alkynes in the presence of a copper catalyst. This method is favored for its efficiency and mild reaction conditions.
For the esterification step, the phenyl tetrazole derivative can be reacted with 3-methylbutanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while reduction of the ester group would produce the corresponding alcohol.
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.
Industry: Utilized in the development of new polymers and other materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with biological receptors, enhancing its binding affinity and specificity. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the ester group, making it less versatile in certain applications.
1H-Tetrazole-5-acetic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Features a triazole ring instead of a tetrazole, leading to different biological activities and chemical properties.
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 3-METHYLBUTANOATE is unique due to its combination of a tetrazole ring and an ester group, providing a balance of hydrophilic and lipophilic properties. This makes it particularly useful in drug design and material science, where such properties are often desirable.
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 3-methylbutanoate |
InChI |
InChI=1S/C12H14N4O2/c1-9(2)7-12(17)18-11-5-3-10(4-6-11)16-8-13-14-15-16/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
YPKUPDANRXDNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11331247.png)
![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11331252.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B11331257.png)
![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11331278.png)

![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11331293.png)
![5-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11331303.png)
![{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11331305.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11331317.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11331321.png)
![3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331323.png)
![N'-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B11331332.png)
